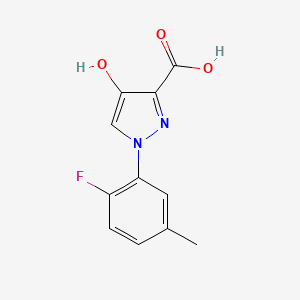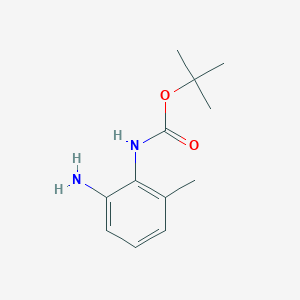![molecular formula C14H15BO3 B1521694 [3-(2-Phenylethoxy)phenyl]boronic acid CAS No. 1029439-94-8](/img/structure/B1521694.png)
[3-(2-Phenylethoxy)phenyl]boronic acid
Descripción general
Descripción
“[3-(2-Phenylethoxy)phenyl]boronic acid” is a boronic acid derivative with the CAS Number: 1029439-94-8 . It has a molecular weight of 242.08 and is typically in powder form . The IUPAC name for this compound is 3-(2-phenylethoxy)phenylboronic acid .
Synthesis Analysis
The primary method for the synthesis of boronic acids, including “[3-(2-Phenylethoxy)phenyl]boronic acid”, is through the electrophilic trapping of an organometallic reagent with a boric ester . This reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis
The InChI code for “[3-(2-Phenylethoxy)phenyl]boronic acid” is 1S/C14H15BO3/c16-15(17)13-7-4-8-14(11-13)18-10-9-12-5-2-1-3-6-12/h1-8,11,16-17H,9-10H2 . The InChI key is ZAAIGKIEQCTAJN-UHFFFAOYSA-N .Chemical Reactions Analysis
Boronic acids, including “[3-(2-Phenylethoxy)phenyl]boronic acid”, are often used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst .Physical And Chemical Properties Analysis
“[3-(2-Phenylethoxy)phenyl]boronic acid” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Optical Modulation Applications
- Optical Modulation in Carbon Nanotubes : Phenyl boronic acids, including structures similar to [3-(2-Phenylethoxy)phenyl]boronic acid, have been used to modulate the optical properties of single-walled carbon nanotubes. This research explored different phenyl boronic acids and demonstrated their effects on the photoluminescence quantum yield of the nanotubes (Mu et al., 2012).
Theranostic Nanoparticles for Cancer Therapy
- Enhanced Tumor Targeting and Penetration : Phenylboronic acid-functionalized nanoparticles have been developed for improved targeting and penetration of tumors. This research highlights the potential of these compounds in enhancing the efficacy of cancer therapies (Lee et al., 2015).
Polymer Synthesis
- Polymerisation of Phenylboronic Acids : Phenylboronic acids are important for creating functional polymers. A study presented a method for the synthesis of methacrylamido phenylboronic acids, useful in the development of polymers (D'Hooge et al., 2008).
Chemical Reactivity and Kinetics
- Kinetic Reactivity Studies : The reactivity of phenylboronic acids with various compounds, including diols, has been studied to understand their chemical behavior and potential applications in synthesis and catalysis (Watanabe et al., 2013).
Binding and Sensing Applications
- Carbohydrate Binding and Sensing : The ability of phenylboronic acids to bind with carbohydrates has been explored for potential applications in biosensing and diagnostic tools (Otsuka et al., 2003).
Antibacterial Properties
- Antibacterial Activity : Research has been conducted on the antibacterial properties of phenylboronic acids, suggesting potential applications in developing new antimicrobial agents (Adamczyk-Woźniak et al., 2021).
Catalysis
- Nickel-Catalyzed Decarboxylative Borylation : Boronic acids are used in catalytic processes like decarboxylative borylation, important in drug discovery and material science (Li et al., 2017).
Electrolyte Additives
- Role in Electrolyte Solutions : Phenylboronic acids have been studied as additives in electrolyte solutions, showing potential for application in battery technology (Ramaite et al., 2017).
Responsive Polymers
- Development of Responsive Polymers : Boronic acid-functionalized polymers have been created for responsive materials, particularly in drug delivery and sensor materials (Vancoillie et al., 2016).
Safety And Hazards
Direcciones Futuras
Boronic acids, including “[3-(2-Phenylethoxy)phenyl]boronic acid”, have been increasingly utilized in diverse areas of research . They have been used in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics . The key interaction of boronic acids with diols allows for their use in these various applications .
Propiedades
IUPAC Name |
[3-(2-phenylethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO3/c16-15(17)13-7-4-8-14(11-13)18-10-9-12-5-2-1-3-6-12/h1-8,11,16-17H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAIGKIEQCTAJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Phenylethoxy)phenyl]boronic acid | |
CAS RN |
1029439-94-8 | |
| Record name | [3-(2-phenylethoxy)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1521611.png)
![3-{[4-(Propan-2-yl)benzenesulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B1521612.png)
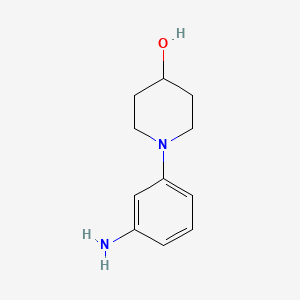
![3-[(Octyloxy)methyl]aniline](/img/structure/B1521615.png)

![7-Chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1521617.png)
![3-Amino-2-[(4-fluorophenyl)methyl]propanamide](/img/structure/B1521618.png)
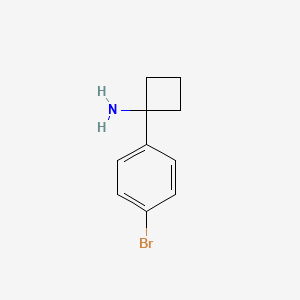

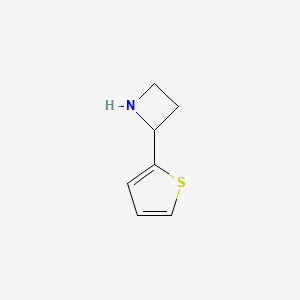
![{1-[(4-Aminophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1521626.png)
